molecular formula C13H13BO3 B8819041 Boronic acid, B-(2-methyl-4-phenoxyphenyl)- CAS No. 1449001-34-6

Boronic acid, B-(2-methyl-4-phenoxyphenyl)-

Cat. No.: B8819041
CAS No.: 1449001-34-6
M. Wt: 228.05 g/mol
InChI Key: ONABHGKRELKYRF-UHFFFAOYSA-N
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Description

Boronic acid, B-(2-methyl-4-phenoxyphenyl)-, also known as 4-Phenoxyphenylboronic acid, is an organic compound with the molecular formula C12H11BO3. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenylboronic acid typically involves the reaction of phenol derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of 4-Phenoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

Scientific Research Applications

4-Phenoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxyphenylboronic acid is unique due to its phenoxy substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

CAS No.

1449001-34-6

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(2-methyl-4-phenoxyphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9,15-16H,1H3

InChI Key

ONABHGKRELKYRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C)(O)O

Origin of Product

United States

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